molecular formula C10H17ClN4O3S B6605815 4-hydrazinyl-N-(3-sulfamoylpropyl)benzamide hydrochloride CAS No. 2413876-11-4

4-hydrazinyl-N-(3-sulfamoylpropyl)benzamide hydrochloride

Cat. No.: B6605815
CAS No.: 2413876-11-4
M. Wt: 308.79 g/mol
InChI Key: XWZPJKBJHCFVBA-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N-(3-sulfamoylpropyl)benzamide hydrochloride is a chemical compound with the molecular formula C10H16N4O3S and a molecular weight of 272.32 g/mol This compound is known for its unique chemical structure, which includes a hydrazinyl group, a sulfamoylpropyl chain, and a benzamide moiety

Preparation Methods

The synthesis of 4-hydrazinyl-N-(3-sulfamoylpropyl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzamide core. The synthetic route may include the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-Hydrazinyl-N-(3-sulfamoylpropyl)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-Hydrazinyl-N-(3-sulfamoylpropyl)benzamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N-(3-sulfamoylpropyl)benzamide hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The sulfamoylpropyl chain may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar compounds to 4-hydrazinyl-N-(3-sulfamoylpropyl)benzamide hydrochloride include:

    4-Hydrazinyl-N-(3-sulfamoylpropyl)benzamide: Lacks the hydrochloride salt form but shares similar chemical properties.

    4-Hydrazinyl-N-(3-sulfamoylpropyl)benzoic acid: Contains a carboxylic acid group instead of the amide group.

    4-Hydrazinyl-N-(3-sulfamoylpropyl)benzylamine: Features a benzylamine moiety instead of the benzamide core.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-hydrazinyl-N-(3-sulfamoylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3S.ClH/c11-14-9-4-2-8(3-5-9)10(15)13-6-1-7-18(12,16)17;/h2-5,14H,1,6-7,11H2,(H,13,15)(H2,12,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZPJKBJHCFVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCS(=O)(=O)N)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.79 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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